molecular formula C11H12N4O B7755006 2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide

2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide

Cat. No.: B7755006
M. Wt: 216.24 g/mol
InChI Key: PSZROJYHJCDBLA-GDNBJRDFSA-N
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Description

2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide is an organic compound with the molecular formula C11H12N4O It is a derivative of cyanoacetamide, characterized by the presence of a hydrazono group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide typically involves the reaction of cyanoacetamide with 3,4-dimethylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cyanoacetamide+3,4-dimethylphenylhydrazineThis compound\text{Cyanoacetamide} + \text{3,4-dimethylphenylhydrazine} \rightarrow \text{this compound} Cyanoacetamide+3,4-dimethylphenylhydrazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacetamide derivatives.

Scientific Research Applications

2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive heterocyclic compounds, which have potential therapeutic applications.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The cyano group can also participate in nucleophilic or electrophilic reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-2-[(phenyl)hydrazono]acetamide: Lacks the methyl groups on the phenyl ring.

    2-cyano-2-[(4-methylphenyl)hydrazono]acetamide: Has a single methyl group on the phenyl ring.

    2-cyano-2-[(2,4-dimethylphenyl)hydrazono]acetamide: Methyl groups are positioned differently on the phenyl ring.

Uniqueness

2-cyano-2-[(3,4-dimethylphenyl)hydrazono]acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1Z)-2-amino-N-(3,4-dimethylanilino)-2-oxoethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-3-4-9(5-8(7)2)14-15-10(6-12)11(13)16/h3-5,14H,1-2H3,(H2,13,16)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZROJYHJCDBLA-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C#N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C(/C#N)\C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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